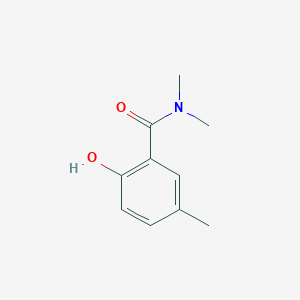

2-Hydroxy-N,N,5-trimethylbenzamide

Description

Properties

CAS No. |

100245-03-2 |

|---|---|

Molecular Formula |

C10H13NO2 |

Molecular Weight |

179.22 g/mol |

IUPAC Name |

2-hydroxy-N,N,5-trimethylbenzamide |

InChI |

InChI=1S/C10H13NO2/c1-7-4-5-9(12)8(6-7)10(13)11(2)3/h4-6,12H,1-3H3 |

InChI Key |

PXVLULSIEUVVQB-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C=C1)O)C(=O)N(C)C |

Canonical SMILES |

CC1=CC(=C(C=C1)O)C(=O)N(C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

Key structural analogs differ in substituent type and position, leading to variations in solubility, reactivity, and biological activity.

Table 1: Comparison of Substituted Benzamides

- Hydroxyl vs.

- Halogen vs.

- Nitro Group Impact : The nitro group in 2-Hydroxy-5-nitro-N-phenylbenzamide increases the acidity of the hydroxyl group (pKa ~8–10) compared to the methyl-substituted analog, affecting its interaction with metal catalysts or biological targets .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-Hydroxy-N,N,5-trimethylbenzamide, and how can reaction conditions be controlled to improve yield?

- Methodological Answer : The synthesis can be adapted from analogous benzamide derivatives. For example, coupling 2-hydroxybenzoic acid derivatives with trimethylamine under anhydrous conditions using coupling agents like EDCI/HOBt. Reaction temperature (e.g., room temperature vs. reflux) and solvent polarity (e.g., dichloromethane or DMF) significantly influence yield. Purification via preparative HPLC with gradient elution (e.g., acetonitrile/water) is recommended to isolate the product with >95% purity .

Q. Which analytical techniques are most reliable for characterizing 2-Hydroxy-N,N,5-trimethylbenzamide, and how should data interpretation be standardized?

- Methodological Answer : Use and NMR to confirm substitution patterns and amide bond formation (e.g., δ ~11.6 ppm for hydroxyl protons in DMSO-d6). HPLC with UV detection (e.g., 254 nm) ensures purity, while HRMS validates molecular weight. Standardized protocols for solvent selection (e.g., DMSO for NMR) and internal calibration (e.g., TMS for NMR) are critical .

Q. How can preliminary toxicity assessments be designed given the lack of ecotoxicological data for this compound?

- Methodological Answer : Conduct in vitro cytotoxicity assays (e.g., MTT on HEK-293 or HepG2 cells) to establish IC values. Follow OECD guidelines for acute toxicity using Daphnia magna or zebrafish embryos. Prioritize dose-response studies with negative controls to distinguish compound-specific effects from background noise .

Advanced Research Questions

Q. What strategies are effective for elucidating structure-activity relationships (SAR) of 2-Hydroxy-N,N,5-trimethylbenzamide derivatives in antimicrobial studies?

- Methodological Answer : Systematically vary substituents (e.g., methoxy, halogen, or alkyl groups) at the 3-, 4-, and 5-positions of the benzamide core. Evaluate bioactivity against Gram-positive/negative bacteria (e.g., MIC assays). Use molecular docking to predict interactions with target enzymes (e.g., bacterial dihydrofolate reductase) and validate with site-directed mutagenesis .

Q. How can computational modeling resolve contradictions in reported biological activities of structurally similar benzamides?

- Methodological Answer : Perform comparative molecular dynamics simulations to assess binding stability in different protein conformations (e.g., COX-2 vs. EGFR kinases). Use free-energy perturbation (FEP) to quantify the impact of minor structural differences (e.g., methyl vs. ethyl groups) on binding affinity. Cross-validate with experimental IC data .

Q. What experimental frameworks are recommended for assessing the environmental persistence of 2-Hydroxy-N,N,5-trimethylbenzamide?

- Methodological Answer : Design soil column studies to evaluate mobility and adsorption coefficients (K). Use OECD 301B biodegradation tests with activated sludge to measure half-life (t). Quantify bioaccumulation potential via logP measurements and in silico models (e.g., EPI Suite) .

Q. How should researchers address discrepancies in reported cytotoxicity data for benzamide analogs?

- Methodological Answer : Replicate studies under standardized conditions (e.g., cell line, passage number, serum concentration). Perform meta-analyses to identify confounding variables (e.g., solvent DMSO concentration). Use orthogonal assays (e.g., ATP luminescence vs. LDH release) to confirm mechanisms of toxicity .

Q. What crystallographic techniques are suitable for resolving the 3D conformation of 2-Hydroxy-N,N,5-trimethylbenzamide, and how can data be validated?

- Methodological Answer : Grow single crystals via slow evaporation in ethanol/water mixtures. Collect high-resolution X-ray diffraction data (λ = 0.71073 Å) and refine structures using SHELX. Validate with Cambridge Structural Database (CSD) entries for analogous compounds. Publish CIF files for peer verification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.